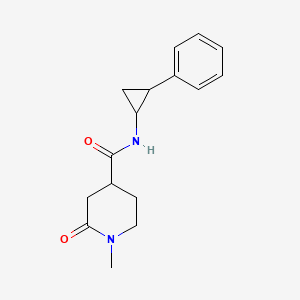
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide, also known as IMPSPO, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. IMPSPO is a small molecule that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Wirkmechanismus
The mechanism of action of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide involves its interaction with specific proteins and enzymes in cells. N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to have several biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of new blood vessels that supply nutrients to tumors. Additionally, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to modulate the immune system, leading to increased immune cell activity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action has been well characterized. Additionally, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to have potent anticancer activity, making it a promising candidate for further development as an anticancer agent.
However, there are also limitations to the use of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the cytotoxic effects of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide can also affect normal cells, leading to potential toxicity concerns.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide. One area of research could be the development of more potent analogs of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide with improved solubility and selectivity for cancer cells. Additionally, further studies could investigate the potential of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide as a combination therapy with other anticancer agents. Finally, studies could investigate the potential of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide for the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases.
Conclusion
In conclusion, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide could lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been synthesized using various methods, including the reaction of 2-methyl-4-phenylsulfanylphenylisocyanate with 3-aminopropylimidazole in the presence of a base, and the reaction of 2-methyl-4-phenylsulfanylphenylisocyanate with 3-imidazol-1-ylpropylamine in the presence of a base. The yield of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide varies depending on the synthesis method used, but typically ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been investigated for its potential applications in scientific research. One of the main areas of research has been the development of N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide as a potential anticancer agent. Studies have shown that N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide has been shown to inhibit the growth and migration of cancer cells by targeting specific signaling pathways involved in cancer development and progression.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-4-phenylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-14-18(28-17-6-3-2-4-7-17)8-9-19(16)24-21(27)20(26)23-10-5-12-25-13-11-22-15-25/h2-4,6-9,11,13-15H,5,10,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMFGDWQTYJHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=CC=CC=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![3-[[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]benzonitrile;hydrochloride](/img/structure/B7532135.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide](/img/structure/B7532147.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]benzamide](/img/structure/B7532176.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)

![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)